molecular formula C14H15NO2 B494365 N-(2-isopropylphenyl)-2-furamide CAS No. 346692-50-0

N-(2-isopropylphenyl)-2-furamide

Cat. No.: B494365
CAS No.: 346692-50-0
M. Wt: 229.27g/mol
InChI Key: QVQJWMXHUDSAAD-UHFFFAOYSA-N
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Description

N-(2-Isopropylphenyl)-2-furamide is a furanamide derivative characterized by a furan-2-carboxamide backbone substituted with a 2-isopropylphenyl group at the nitrogen atom. The compound’s core structure combines a planar, aromatic furan ring with a bulky, lipophilic 2-isopropylphenyl group, which may influence steric interactions and solubility. Such derivatives are often explored in medicinal chemistry for their bioactivity, particularly in targeting receptors or enzymes where aromatic stacking and hydrophobic interactions are critical .

Properties

CAS No.

346692-50-0

Molecular Formula

C14H15NO2

Molecular Weight

229.27g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H15NO2/c1-10(2)11-6-3-4-7-12(11)15-14(16)13-8-5-9-17-13/h3-10H,1-2H3,(H,15,16)

InChI Key

QVQJWMXHUDSAAD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CO2

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Derivatives

5-Bromo-N-(2-isopropylphenyl)-2-furamide (CAS 314055-67-9)

  • Structure : Substitution of a bromine atom at the 5-position of the furan ring.
  • Properties : Molecular weight 308.17 g/mol, XLogP3 3.8, indicating high lipophilicity. The bromine atom increases molecular weight and may enhance halogen bonding in biological targets.
  • Significance: The bromo analog’s higher lipophilicity (compared to non-halogenated derivatives) could improve membrane permeability but may reduce aqueous solubility .

5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide (CAS 618401-57-3)

  • Structure : Features a 2-chlorophenyl group on the furan ring and a sulfamoylphenyl group on the amide nitrogen.
  • Properties: Molecular weight 376.81 g/mol.
  • Significance : The chlorine atom and sulfonamide moiety suggest dual roles in enhancing electrophilic interactions and solubility, respectively .

Benzophenone Derivatives

N-(Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamides (3a and 3b)

  • Structure: Incorporates a benzophenone group (electron-withdrawing) and a 3-hydroxyphenyl substituent on the furan ring.
  • Activity : Demonstrated in vivo anti-hyperlipidemic effects, likely due to interactions with lipid metabolism enzymes or receptors. The benzoyl group may enhance binding affinity through π-π stacking .

Complex Heterocyclic Analogs

N-{((2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)methyl}-2-furamide

  • Structure : A bicyclic amine substituent on the amide nitrogen.
  • Significance: The rigid bicyclic system may confer conformational restraint, improving target selectivity.

Structural Effects on Properties

Compound Substituents Molecular Weight (g/mol) XLogP3 Key Features
N-(2-Isopropylphenyl)-2-furamide 2-Isopropylphenyl ~259.3 (estimated) ~3.5 High lipophilicity, steric bulk
5-Bromo analog 5-Br, 2-isopropylphenyl 308.17 3.8 Enhanced halogen bonding
5-(2-ClPh)-N-(4-SO₂NH₂Ph) 5-(2-ClPh), 4-SO₂NH₂Ph 376.81 N/A Improved solubility, H-bonding
3a (anti-hyperlipidemic) 4-Benzoylphenyl, 3-OHPh ~400 (estimated) ~4.2 Polar hydroxyl, π-π interactions

Activity Trends

  • Lipophilicity and Permeability : Halogenation (Br, Cl) and alkyl groups (isopropyl) increase logP, favoring blood-brain barrier penetration but risking solubility issues.
  • Target Engagement: Sulfamoyl and hydroxyl groups enhance interactions with polar targets (e.g., enzymes, GPCRs), while benzophenone and bicyclic systems improve binding specificity .

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